molecular formula C8H5FN2S B12925937 8-Fluoro-4-cinnolinethiol CAS No. 876-79-9

8-Fluoro-4-cinnolinethiol

Cat. No.: B12925937
CAS No.: 876-79-9
M. Wt: 180.20 g/mol
InChI Key: PSTBDCVCFOSTSQ-UHFFFAOYSA-N
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Description

8-Fluoro-4-cinnolinethiol is a chemical compound with the molecular formula C8H5FN2S and a molecular weight of 180.202 g/mol It is a derivative of cinnoline, characterized by the presence of a fluorine atom at the 8th position and a thiol group at the 4th position on the cinnoline ring

Preparation Methods

The synthesis of 8-Fluoro-4-cinnolinethiol typically involves the introduction of fluorine and thiol groups onto the cinnoline ring. One common method is the nucleophilic substitution reaction, where a fluorine atom is introduced to the cinnoline ring via a halogen exchange reaction. The thiol group can be introduced through a thiolation reaction using thiolating agents such as thiourea . Industrial production methods may involve multi-step synthesis processes, including cyclization reactions and the use of fluorinating agents under controlled conditions .

Chemical Reactions Analysis

8-Fluoro-4-cinnolinethiol undergoes various chemical reactions, including:

Scientific Research Applications

8-Fluoro-4-cinnolinethiol has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Fluoro-4-cinnolinethiol involves its interaction with molecular targets through its thiol and fluorine groups. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The fluorine atom can enhance the compound’s binding affinity to specific targets due to its high electronegativity . These interactions can modulate various biological pathways, making the compound a subject of interest in drug discovery and development.

Comparison with Similar Compounds

8-Fluoro-4-cinnolinethiol can be compared with other fluorinated cinnoline derivatives, such as:

Properties

CAS No.

876-79-9

Molecular Formula

C8H5FN2S

Molecular Weight

180.20 g/mol

IUPAC Name

8-fluoro-1H-cinnoline-4-thione

InChI

InChI=1S/C8H5FN2S/c9-6-3-1-2-5-7(12)4-10-11-8(5)6/h1-4H,(H,11,12)

InChI Key

PSTBDCVCFOSTSQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)F)NN=CC2=S

Origin of Product

United States

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